molecular formula C15H18O4 B3324546 (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid CAS No. 188918-42-5

(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid

Cat. No.: B3324546
CAS No.: 188918-42-5
M. Wt: 262.3 g/mol
InChI Key: KJBAJGWBGYZYJN-NEPJUHHUSA-N
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Description

(1S,3R)-3-(Benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid is a cyclobutane-derived carboxylic acid functionalized with a benzyloxycarbonyl (Cbz) group at the 3-position and two methyl groups at the 2-position. The compound’s stereochemistry (1S,3R) and rigid cyclobutane ring confer unique conformational constraints, making it a valuable intermediate in pharmaceutical synthesis, particularly for peptide-based inhibitors and prodrugs . Its Cbz group serves as a protective moiety for amines, enabling controlled deprotection under hydrogenolysis conditions .

Properties

IUPAC Name

(1S,3R)-2,2-dimethyl-3-phenylmethoxycarbonylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-15(2)11(13(16)17)8-12(15)14(18)19-9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3,(H,16,17)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBAJGWBGYZYJN-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1C(=O)OCC2=CC=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@H]1C(=O)OCC2=CC=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901164713
Record name 1-(Phenylmethyl) (1R,3S)-2,2-dimethyl-1,3-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188918-42-5
Record name 1-(Phenylmethyl) (1R,3S)-2,2-dimethyl-1,3-cyclobutanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188918-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylmethyl) (1R,3S)-2,2-dimethyl-1,3-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid typically involves the following steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction. This reaction involves the combination of two alkenes under UV light or in the presence of a catalyst.

    Introduction of Methyl Groups: The two methyl groups can be introduced via alkylation reactions. This step often involves the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and methylating agents like methyl iodide (CH3I).

    Benzyloxycarbonyl Group Addition: The benzyloxycarbonyl group is typically introduced through a reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine (Et3N).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles like amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like NaH or Et3N.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Applications in Scientific Research

  • Synthetic Chemistry
    • The compound serves as a versatile building block in organic synthesis. Its cyclobutane framework allows for the introduction of various functional groups through established synthetic methodologies.
    • Example Reaction : The benzyloxycarbonyl group can be selectively removed or modified, facilitating the synthesis of more complex molecules.
  • Pharmaceutical Development
    • Due to its structural attributes, this compound has been investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity relevant to drug development.
    • Case Study : Research has indicated that modifications of cyclobutane derivatives can lead to compounds with improved pharmacokinetic properties.
  • Material Science
    • The compound's unique structure lends itself to applications in material science, particularly in developing novel polymers or materials with specific mechanical properties.
    • Research Insight : Studies have shown that incorporating cyclobutane units into polymer backbones can enhance thermal stability and mechanical strength.
  • Biochemical Applications
    • Its potential role as a chiral auxiliary in asymmetric synthesis has been explored, allowing for the production of enantiomerically enriched compounds.
    • Example Application : The use of (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid in synthesizing chiral drugs has been documented, highlighting its utility in producing compounds with desired stereochemistry.
  • Synthesis of Chiral Compounds
    • A study demonstrated the use of this compound as a precursor for synthesizing chiral amines. The reaction conditions were optimized to achieve high yields and selectivity.
  • Polymer Development
    • Research conducted on incorporating this compound into polymer matrices showed enhanced properties such as increased tensile strength and thermal resistance compared to traditional polymers.
  • Drug Formulation
    • Investigations into the pharmaceutical applications revealed that derivatives of this compound exhibited promising activity against specific cancer cell lines, suggesting potential therapeutic uses.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The benzyloxycarbonyl group can be cleaved enzymatically, releasing the active compound that exerts its effects through binding to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Variants

The (1R,3S)-stereoisomer of this compound, (1R,3S)-3-((benzyloxy)carbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid (CAS: 1616705-62-4), shares identical functional groups but differs in stereochemistry. This structural nuance impacts its physicochemical properties and biological interactions. For instance, the (1R,3S)-isomer has been discontinued by suppliers like CymitQuimica, likely due to challenges in synthesis or reduced demand compared to the (1S,3R)-form .

Property (1S,3R)-Isomer (1R,3S)-Isomer
Molecular Formula C₁₅H₁₈O₄ C₁₅H₁₈O₄
Molecular Weight (g/mol) 262.3 262.3
Availability Active research Discontinued
Key Applications Enzyme inhibitors Limited data

tert-Butoxycarbonyl (Boc)-Protected Analog

The Boc-protected derivative, (1S,3R)-3-((tert-butoxycarbonyl)amino)-2,2-dimethylcyclobutane-1-carboxylic acid (CAS: 188918-50-5), replaces the Cbz group with a Boc group and introduces an amino moiety. This modification alters stability and reactivity:

  • Boc Group: Labile under acidic conditions (e.g., trifluoroacetic acid), unlike the Cbz group, which requires hydrogenolysis .
  • Molecular Weight: 243.30 g/mol (C₁₂H₂₁NO₄), lighter due to the tert-butyl group .
  • Applications : Preferred in solid-phase peptide synthesis for orthogonal protection strategies .

Cyclopropane-Based Analog

(1S,3R)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (HMDB0242452) shares a strained ring system but features a cyclopropane core and dichlorovinyl substituents. Key differences include:

  • Ring Strain : Cyclopropane’s higher ring strain may enhance reactivity in agrochemical applications (e.g., pesticide intermediates) .
Property Cyclobutane (Cbz) Cyclopropane (Dichlorovinyl)
Ring Size 4-membered 3-membered
Key Functional Groups Cbz, COOH Dichlorovinyl, COOH
Bioactivity Enzyme inhibition Pesticide metabolism

Other Cbz-Containing Compounds

N-(Benzyloxycarbonyl)-DL-valine, listed in customs tariffs (Tariff 9914.00.00), highlights the broader use of Cbz in amino acid protection. Unlike the cyclobutane derivative, valine’s linear structure offers greater conformational flexibility, favoring its use in peptide backbone assembly .

Biological Activity

(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid, with the CAS number 188918-42-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize its biological properties based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclobutane ring with a benzyloxycarbonyl group and a carboxylic acid functional group. Its molecular formula is C15H18O4C_{15}H_{18}O_{4} with a molecular weight of 262.31 g/mol. The structural representation can be summarized as follows:

  • IUPAC Name : (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid
  • Molecular Formula : C15H18O4C_{15}H_{18}O_{4}
  • CAS Number : 188918-42-5

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of cyclobutane have been studied for their effectiveness against various bacterial strains. While specific data on this compound is limited, its structural analogs have shown promise in inhibiting the growth of pathogenic bacteria.

Insecticidal Activity

The compound's structural features suggest potential insecticidal properties. Studies on related compounds have demonstrated larvicidal activity against mosquito vectors such as Aedes aegypti, which are responsible for transmitting diseases like dengue and Zika virus. The presence of specific functional groups appears crucial for enhancing biological activity against these pests.

Case Study 1: Insecticidal Evaluation

A comparative study evaluated the larvicidal effects of several benzyloxy derivatives against Aedes aegypti. Compounds with similar structural motifs showed varying degrees of toxicity, with some achieving LC50 values significantly lower than established insecticides. Although direct studies on this compound are lacking, the promising results from related compounds indicate its potential efficacy.

CompoundLC50 (µM)Control (Temephos)
3,4-Methylenedioxy Cinnamic Acid28.9 ± 5.6<10.94
(1S,3R)-3-(benzyloxycarbonyl)...TBDTBD

Case Study 2: Toxicity Assessment

Toxicological assessments on similar compounds reveal that many exhibit low cytotoxicity towards human cells at high concentrations. For instance, studies indicated that certain derivatives did not show significant adverse effects on human peripheral blood mononuclear cells even at concentrations up to 5200 µM.

Q & A

Q. What are the optimal synthetic routes for (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protection-deprotection strategies. For cyclobutane derivatives, ring-strain minimization and stereochemical control are critical. A common approach includes:

  • Cyclobutane ring formation : Via [2+2] photocycloaddition or ring-closing metathesis, followed by carboxylation.
  • Benzyloxycarbonyl (Cbz) protection : Introduced using benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect amine intermediates .
  • Methyl group installation : Achieved via alkylation or Grignard reactions, requiring strict temperature control (-20°C to 0°C) to prevent side reactions . Yield optimization relies on solvent choice (e.g., THF for Grignard) and catalytic additives (e.g., DMAP for acylation) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclobutane ring protons at δ 1.5–2.5 ppm) and Cbz group integrity (aromatic protons at δ 7.2–7.4 ppm) .
  • Chiral HPLC : Essential for verifying enantiomeric excess (>99% purity in advanced syntheses) using columns like Chiralpak IA .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 318.17) and detects impurities .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposes above 150°C, with degradation products including CO₂ and benzyl alcohol derivatives .
  • Light sensitivity : The cyclobutane ring is prone to photodegradation; store in amber vials at -20°C .
  • Hydrolytic stability : Susceptible to base-mediated Cbz deprotection; maintain pH 4–6 in aqueous buffers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from:

  • Conformational flexibility : The dimethylcyclobutane rigidifies the structure, altering binding kinetics. Use molecular dynamics simulations to compare bioactive conformers .
  • Impurity profiles : Trace enantiomers (e.g., 1R,3S isomer) may antagonize targets. Validate purity via chiral HPLC and retest activity .
  • Assay conditions : Buffer ionic strength affects solubility; replicate studies in matched conditions (e.g., 50 mM phosphate buffer, pH 7.4) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB 1XYZ) to model binding to enzymes like serine proteases. Key interactions include H-bonding with the carboxylate and π-stacking of the benzyl group .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. ethyl groups) on IC₅₀ values using descriptors like logP and polar surface area .

Q. What experimental designs are recommended for studying its metabolic fate in vivo?

  • Isotope labeling : Synthesize a ¹³C-labeled analog to track metabolites via LC-MS/MS .
  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH to identify oxidative metabolites (e.g., hydroxylation at C3) .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models using staggered dosing protocols .

Methodological Challenges

Q. How to address low yields in large-scale synthesis due to cyclobutane ring strain?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) and improves yield by 15–20% via controlled thermal activation .
  • Flow chemistry : Enhances mixing for exothermic steps (e.g., Grignard addition), minimizing side reactions .

Q. What are the best practices for resolving stereochemical inconsistencies in synthetic batches?

  • X-ray crystallography : Determine absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/EtOAc) .
  • VCD spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra for configurational assignment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid
Reactant of Route 2
(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid

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